3-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
3-(3,4-DIMETHOXYPHENYL)-N-(3,4-DIMETHYLPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes both dimethoxyphenyl and dimethylphenyl groups attached to a pyrazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-N-(3,4-DIMETHYLPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring system.
Introduction of Dimethoxyphenyl and Dimethylphenyl Groups: The dimethoxyphenyl and dimethylphenyl groups are introduced through substitution reactions, often using reagents such as dimethoxybenzene and dimethylbenzene derivatives.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHOXYPHENYL)-N-(3,4-DIMETHYLPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(3,4-DIMETHOXYPHENYL)-N-(3,4-DIMETHYLPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-N-(3,4-DIMETHYLPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites or altering protein conformation, thereby influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylphenyl isocyanate: Shares the dimethylphenyl group but differs in its functional groups and overall structure.
2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but lacks the pyrazolopyrimidine core.
1-(3,4-Dimethoxyphenyl)ethanol: Similar in having a dimethoxyphenyl group but differs in its alcohol functionality.
Uniqueness
3-(3,4-DIMETHOXYPHENYL)-N-(3,4-DIMETHYLPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its combination of functional groups and the pyrazolopyrimidine core
Properties
Molecular Formula |
C23H24N4O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C23H24N4O4/c1-13-5-7-16(9-14(13)2)25-23(29)18-11-21(28)26-22-17(12-24-27(18)22)15-6-8-19(30-3)20(10-15)31-4/h5-10,12,18H,11H2,1-4H3,(H,25,29)(H,26,28) |
InChI Key |
FEEKTVDHXWRKLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)NC3=C(C=NN23)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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